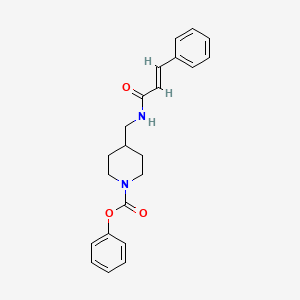

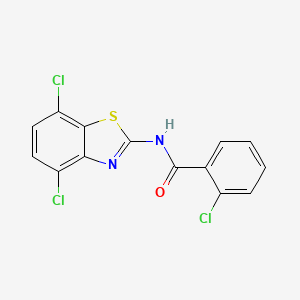

(E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . Piperidines are often used as building blocks in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar piperidine derivatives have been synthesized through various methods. For example, N-Boc piperazine derivatives have been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . Another method involves the dehydration of isonipecotamide by heating in trifluoroacetic anhydride .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The shape of the molecule and its intermolecular interactions can significantly influence its properties and biological activity.Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. For instance, they can be involved in Mannich-type reactions, which are useful for constructing polyfunctional piperidines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, ethyl 4-oxo-1-piperidinecarboxylate has a density of 1.06 g/mL at 25°C and a boiling point of 85-90°C .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Cinnamic acid derivatives, which include compounds like (E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate, have been extensively studied for their anticancer potentials. Research highlights the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research. These compounds have been noted for their rich medicinal tradition and antitumor efficacy, making them a significant focus in medicinal research (De, Baltas, & Bedos-Belval, 2011).

Chemical Synthesis and Properties

Studies have also explored the chemical properties and synthesis techniques of compounds related to (E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate. For instance, the methoxycarbonylation of alkynes catalysed by palladium complexes has been investigated, leading to the formation of compounds like methyl cinnamate. This research provides insights into the chemical reactions and processes involved in the synthesis of such compounds (Núñez Magro et al., 2010).

Antimicrobial Activity

Another area of research involves the discovery of antimycobacterial compounds, where derivatives of piperidine have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. This showcases the potential of these compounds in the treatment of bacterial infections and diseases (Kumar et al., 2008).

Neuropharmacology

The neuropharmacologic properties of arylcycloalkylamines, a class to which (E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate is related, have been a subject of research. These studies primarily focus on the central nervous system effects of such compounds (Chen, 1969).

Medicinal Chemistry

In the field of medicinal chemistry, the synthesis and evaluation of compounds related to (E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate for their potential medicinal applications, such as analgesic and anticonvulsant activities, have been explored. These studies provide a deeper understanding of the medicinal properties of these compounds (Van Daele et al., 1976).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

phenyl 4-[[[(E)-3-phenylprop-2-enoyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c25-21(12-11-18-7-3-1-4-8-18)23-17-19-13-15-24(16-14-19)22(26)27-20-9-5-2-6-10-20/h1-12,19H,13-17H2,(H,23,25)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSUWWBIQNBWRR-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2666120.png)

![2,3,5,6-tetramethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2666122.png)

![5-Oxaspiro[3.5]nonane-8-carbonitrile](/img/structure/B2666123.png)

![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/no-structure.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2666129.png)

![N-(2-furylmethyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B2666135.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2666142.png)